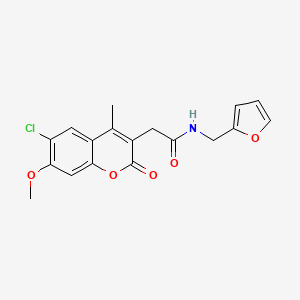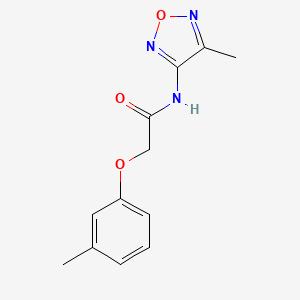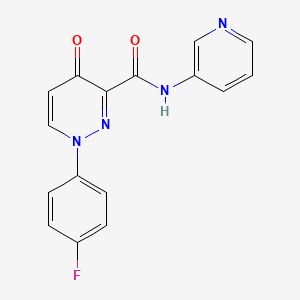![molecular formula C24H25NO3 B11392609 2-[(4-benzylpiperidin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11392609.png)
2-[(4-benzylpiperidin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of chromenone derivatives and exhibits interesting pharmacological properties.
2-[(4-benzylpiperidin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one: , is a chemical compound with an intriguing structure.
Preparation Methods
Synthetic Routes: BPP can be synthesized through various routes. One common method involves the condensation of 4-hydroxycoumarin with benzaldehyde followed by reduction of the resulting intermediate to yield BPP.
Reaction Conditions: The reaction typically occurs under mild conditions using appropriate catalysts.
Industrial Production: While BPP is not widely produced industrially, its synthesis can be scaled up using efficient synthetic protocols.
Chemical Reactions Analysis
Reactivity: BPP undergoes several reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but they often involve modifications of the carbonyl group or the benzylpiperidine moiety.
Scientific Research Applications
Chemistry: BPP serves as a versatile intermediate in the synthesis of other compounds.
Biology: Researchers explore BPP’s potential as a bioactive molecule, studying its interactions with cellular targets.
Medicine: Investigations focus on BPP’s pharmacological properties, including its potential as an antitumor or anti-inflammatory agent.
Industry: BPP may find applications in the development of novel drugs or materials.
Mechanism of Action
- BPP likely exerts its effects through interactions with specific receptors or enzymes.
Targets: It might modulate signaling pathways related to inflammation, cell growth, or neurotransmission.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: BPP’s unique structure sets it apart from other chromenones or benzylpiperidine derivatives.
Similar Compounds: While BPP is distinct, related compounds include pyrazinamide , which shares some structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The chromenone core may participate in electron transfer reactions, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-6,8-DIMETHYLCHROMEN-4-ONE
- 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-6,7-DIMETHYLCHROMEN-4-ONE
Uniqueness
2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern on the chromenone core and the presence of the benzylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C24H25NO3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-(4-benzylpiperidine-1-carbonyl)-7,8-dimethylchromen-4-one |
InChI |
InChI=1S/C24H25NO3/c1-16-8-9-20-21(26)15-22(28-23(20)17(16)2)24(27)25-12-10-19(11-13-25)14-18-6-4-3-5-7-18/h3-9,15,19H,10-14H2,1-2H3 |
Clé InChI |
VBXDVQIVYDFKAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11392527.png)
![3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11392535.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11392538.png)
![1-[2-(diethylamino)ethyl]-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11392543.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392549.png)
![3-phenethyl-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6(2H)-one](/img/structure/B11392559.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11392560.png)
![3-(3-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392563.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392573.png)
![1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11392574.png)

![6-ethyl-3-[2-(2-methoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392595.png)

